N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine
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Overview
Description
N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine, also known as Cinnarizine, is a pharmaceutical drug used to treat various conditions such as vertigo, motion sickness, and nausea. Cinnarizine belongs to the class of drugs known as calcium channel blockers.
Mechanism of Action
N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine works by blocking calcium channels in the cell membrane, which reduces the influx of calcium ions into the cell. This leads to a decrease in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and movement. By blocking these neurotransmitters, N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine can reduce the symptoms of vertigo, motion sickness, and nausea.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect the cells from oxidative damage. N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has also been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha, which contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine in lab experiments is its well-established safety profile. N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has been used clinically for many years and has been shown to be safe and well-tolerated. However, one limitation of using N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine in lab experiments is its relatively low potency compared to other calcium channel blockers. This may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has been shown to have antioxidant and anti-inflammatory properties, which may help to protect the brain from damage. Another area of interest is its potential use in the treatment of multiple sclerosis. N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has been shown to reduce the levels of inflammatory cytokines, which may help to reduce the symptoms of multiple sclerosis. Finally, further research is needed to determine the optimal dosage and duration of treatment with N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine for various conditions.
Synthesis Methods
N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine can be synthesized by the condensation of 3-(2-nitrophenyl)acrylic acid ethyl ester with N-ethyl-N-methyl-2-propen-1-amine. The resulting compound is then reduced with hydrogen gas in the presence of a palladium catalyst to yield N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine.
Scientific Research Applications
N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has been extensively studied for its therapeutic potential in various conditions such as vertigo, motion sickness, and nausea. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
N-ethyl-2-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-16(12-13(2)3)11-7-9-14-8-5-6-10-15(14)17(18)19/h5-10H,2,4,11-12H2,1,3H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIAJETWGVRJPY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1[N+](=O)[O-])CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1[N+](=O)[O-])CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5432152 |
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